2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide is a useful research compound. Its molecular formula is C11H9BrN2O3 and its molecular weight is 297.108. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The study by (Pişkin, Canpolat, & Öztürk, 2020) describes new compounds synthesized and characterized for use in photodynamic therapy, highlighting the importance of specific functional groups for generating singlet oxygen, a crucial reactive species in cancer treatment through photodynamic methods.
Herbicide Degradation and Resistance
Research by (McBride, Kenny, & Stalker, 1986) and (Stalker, McBride, & Malyj, 1988) focuses on the metabolism of herbicides and genetic engineering for herbicide resistance, demonstrating the biochemical and genetic approaches to manage and mitigate the impacts of herbicidal compounds on non-target plants.
Molecular Docking and Halogen Bonding
A detailed analysis by (Moreno-Fuquen et al., 2022) explores the structural properties and molecular docking of benzamide isomers, including the role of halogen bonding. This study could provide insights into how halogen atoms in compounds like "2-bromo-N-(isoxazol-4-yl)-5-methoxybenzamide" might interact with biological targets.
G Protein-Coupled Receptor (GPR35) Agonists
Wei et al. (2018) discuss the development of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as potent GPR35 agonists, indicating the potential therapeutic applications of similar compounds in treating pain, inflammatory, and metabolic diseases. The study can be accessed for more details at (Wei et al., 2018).
Herbicide Soil Metabolism
The work by (Rouchaud et al., 1993) on the metabolism of isoxaben in soil underlines the environmental fate of such compounds, emphasizing the importance of understanding how chemical compounds are broken down in agricultural settings.
Mechanism of Action
Target of Action
Similar compounds have been studied for their interactions with targets such as extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) in the context of lung and cervical cancer .
Mode of Action
It’s known that the oxazole ring in the compound can form intramolecular n–h∙∙∙n 2 (oxadiazole) hydrogen bonds , which could potentially influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to affect pathways related to free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been shown to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Properties
IUPAC Name |
2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-16-8-2-3-10(12)9(4-8)11(15)14-7-5-13-17-6-7/h2-6H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOBAXNXGCANDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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